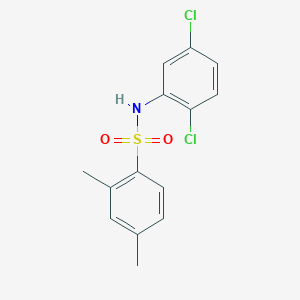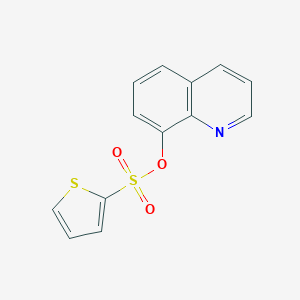![molecular formula C21H17NO4 B280834 Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B280834.png)
Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate, also known as EDDC, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. It belongs to the family of indole derivatives and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate is complex and not fully understood. It is thought to act by inhibiting the activity of certain enzymes involved in cellular metabolism, including cytochrome P450 enzymes and monoamine oxidase. This compound has also been shown to interact with DNA, leading to changes in gene expression and cellular function.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral effects. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics. This compound has also been shown to interact with DNA, leading to changes in gene expression and cellular function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate in lab experiments is its ability to inhibit the activity of certain enzymes involved in cellular metabolism. This makes it a valuable tool for studying drug metabolism and the effects of xenobiotics on cellular function. However, this compound is a complex compound that requires specialized knowledge and equipment to synthesize and use in experiments. It is also relatively expensive compared to other research tools, which can limit its use in certain labs.
Zukünftige Richtungen
There are many potential future directions for research involving Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate. One area of interest is its potential use as an anti-cancer agent. This compound has been shown to exhibit anti-tumor activity in vitro and in vivo, making it a promising candidate for further study. Another potential area of research is the use of this compound as a tool for studying drug metabolism and the effects of xenobiotics on cellular function. Finally, there is potential for the development of new synthetic analogs of this compound that exhibit improved activity and selectivity for specific cellular targets.
Synthesemethoden
The synthesis of Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate involves several steps, including the reaction of 1,2-diaminobenzene with ethyl acetoacetate, followed by cyclization and oxidation. The final product is obtained by esterification of the carboxylic acid group. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Wissenschaftliche Forschungsanwendungen
Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. This compound has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics, making it a valuable tool for studying drug metabolism.
Eigenschaften
Molekularformel |
C21H17NO4 |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
ethyl 1,3-dimethyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate |
InChI |
InChI=1S/C21H17NO4/c1-4-26-21(25)16-15-18(22-10-11(2)9-12(3)17(16)22)20(24)14-8-6-5-7-13(14)19(15)23/h5-10H,4H2,1-3H3 |
InChI-Schlüssel |
IFZVPGORSHJGFG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2C(=CC(=CN2C3=C1C(=O)C4=CC=CC=C4C3=O)C)C |
Kanonische SMILES |
CCOC(=O)C1=C2C(=CC(=CN2C3=C1C(=O)C4=CC=CC=C4C3=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-4-sulfonamide](/img/structure/B280751.png)
![4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B280753.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B280755.png)

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B280758.png)

![N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280763.png)
![N-acetyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280764.png)
![4-fluoro-N-[4-hydroxy-3-(phenylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B280769.png)
![N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methylbenzenesulfonamide](/img/structure/B280770.png)
![N-[4-hydroxy-3-(phenylsulfanyl)-1-naphthyl]benzenesulfonamide](/img/structure/B280773.png)
![4-fluoro-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B280774.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-thiophenesulfonamide](/img/structure/B280775.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B280777.png)
